Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride
Description
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18N2O2·HCl. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12;/h1-5,12-13,15H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHLNBFADGLIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via 1,3-Dipolar Cycloaddition
A prominent method involves 1,3-dipolar cycloaddition using 3-oxidopyrazinium intermediates. These azomethine ylides react with acrylate derivatives to form the bicyclic structure. For example, reacting 3-oxidopyrazinium 13 with methyl methacrylate under reflux in dichloromethane yields 3,8-diazabicyclo[3.2.1]octane 14 as a key intermediate. DFT studies confirm this pathway proceeds via a domino mechanism rather than an aza-Diels–Alder route.
Reaction Conditions
Ketone Cyanohydrin Formation and Reduction
Alternative routes start with 8-substituted-8-azabicyclo[3.2.1]octan-3-one. In Example 11 of the patent WO1999029690, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes cyanohydrin formation using sodium cyanide and hydrochloric acid at 0°C. The resulting 3-cyano-3-hydroxy intermediate is reduced via catalytic hydrogenation (palladium on carbon, H₂, toluene/methanol) to yield the saturated bicyclic amine.
Key Parameters
Esterification with Benzyl Chloroformate
The free amine at position 3 is functionalized with a benzyl carboxylate group via esterification.
Carbamate Formation
Benzyl chloroformate reacts with the secondary amine under Schotten-Baumann conditions. In a representative procedure, the bicyclic amine is dissolved in dichloromethane, cooled to 0°C, and treated with benzyl chloroformate and triethylamine. Stirring at room temperature for 12 hours affords the protected derivative.
Optimization Insights
Purification and Characterization
The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water. Analytical data from the patent include:
Hydrochloride Salt Formation
The final step converts the free base into its hydrochloride salt for enhanced stability and solubility.
Acidification Protocol
The benzyl carboxylate is treated with hydrochloric acid (HCl) in diethyl ether or methanol. For instance, dissolving the free base in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield the final product.
Critical Parameters
Analytical Validation
The hydrochloride salt is characterized by:
Comparative Analysis of Methodologies
The cyanohydrin route offers superior scalability and stereoselectivity, making it preferred for large-scale synthesis. Conversely, cycloaddition provides modularity for structural diversification.
Challenges and Mitigation Strategies
Epimerization During Reduction
Catalytic hydrogenation of the cyanohydrin intermediate risks epimerization at C3. Using low hydrogen pressure (1–2 atm) and palladium catalysts minimizes racemization, maintaining an 88:12 axial:equatorial ratio.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
BDD has been noted for its diverse biological activities, particularly in pharmacology. It belongs to the class of tropane alkaloids, which are well-known for their varied pharmacological effects.
Pharmacological Applications
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds like BDDO exhibit antimicrobial properties against various pathogens. For instance, research indicates that modifications to the bicyclic structure can enhance its effectiveness against gram-positive and gram-negative bacteria .
- Cytotoxic Effects : BDDO has demonstrated cytotoxic effects in cancer cell lines. Its derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro against several cancer types .
- Neuroprotective Properties : Some studies suggest that BDDO may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases.
Synthetic Methodologies
The synthesis of BDDO involves several techniques that can be tailored to yield specific derivatives with enhanced biological activities.
Synthesis Pathways
- Mannich Reaction : A common method for synthesizing bicyclic compounds involves the Mannich reaction, which allows for the introduction of various functional groups that can enhance biological activity.
- Cyclization Reactions : Cyclization methods are employed to form the bicyclic structure from simpler precursors. This can involve the use of catalysts and specific reaction conditions to optimize yield and purity.
- Anticancer Activity Study : In a study published in the Journal of Research in Pharmacy, derivatives of BDDO were tested against leukemia and CNS cancer cell lines, showing significant inhibition of cell growth at low concentrations .
- Antimicrobial Efficacy : A recent article highlighted the antimicrobial efficacy of BDDO derivatives against Klebsiella pneumoniae and other pathogens, suggesting potential applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine, which share the bicyclic structure.
Diazabicyclo[2.2.2]octane Derivatives: Compounds with a similar diazabicyclic framework but different ring sizes and substituents.
Uniqueness
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known as BDDO, is a bicyclic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the biological activity of BDDO, including its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 282.77 g/mol
- CAS Number : 956794-92-6
- Appearance : White solid
- Solubility : Soluble in various organic solvents
BDDO is classified under tropane alkaloids, which are known for their diverse pharmacological properties. The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors.
Key Mechanisms:
- Anticholinergic Activity : BDDO may exhibit anticholinergic properties by blocking acetylcholine receptors, which can influence cognitive functions and muscle control.
- Neuroprotective Effects : Preliminary studies suggest that BDDO could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Properties : Emerging evidence indicates that BDDO possesses antimicrobial activity against certain bacterial strains.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of BDDO in comparison with related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| BDDO | 956794-92-6 | Benzyl substitution | Anticholinergic, neuroprotective |
| 3,8-Diazabicyclo[3.2.1]octane | 280-57-9 | Lacks benzyl group | Limited activity |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | 93428-56-9 | Methyl substitution | Moderate anti-inflammatory effects |
| 8-Acetyl-3,8-diazabicyclo[3.2.1]octane | Not available | Acetyl group enhances solubility | Potential neuroprotective properties |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of BDDO and its derivatives:
- Neuroprotective Studies : A study published in MDPI indicated that derivatives of diazabicyclo compounds showed significant neuroprotective effects in vitro, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Activity : Research demonstrated that BDDO exhibited inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis.
- Pharmacological Applications : In a review on second-generation β-lactamase inhibitors, it was noted that similar bicyclic compounds could enhance the efficacy of existing antibiotics against resistant strains .
Q & A
Q. What novel heterocyclic systems are derived from this scaffold?
- Synthetic Applications :
- Microwave-assisted Ugi reactions yield fused pyrazolo-diazabicyclo derivatives .
- Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 8-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
